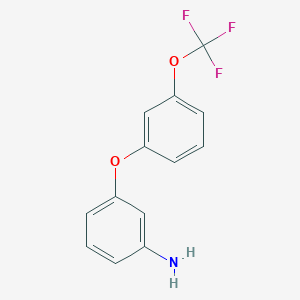

3-(3-(Trifluoromethoxy)phenoxy)aniline

CAS No.: 263266-23-5

Cat. No.: VC2517906

Molecular Formula: C13H10F3NO2

Molecular Weight: 269.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263266-23-5 |

|---|---|

| Molecular Formula | C13H10F3NO2 |

| Molecular Weight | 269.22 g/mol |

| IUPAC Name | 3-[3-(trifluoromethoxy)phenoxy]aniline |

| Standard InChI | InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2 |

| Standard InChI Key | FKRCEIZCVARCOD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N |

Introduction

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-(3-(trifluoromethoxy)phenoxy)aniline is defined by the presence of both the aniline group and the trifluoromethoxy substituent. The primary amine functionality makes it susceptible to typical aniline reactions, including acylation, alkylation, and participation in various condensation reactions. The nitrogen atom of the amine group serves as a nucleophilic center, enabling reactions with electrophiles such as acid chlorides, aldehydes, and ketones. The compound can undergo diazotization followed by coupling reactions to form azo compounds, which are important in dye chemistry. The trifluoromethoxy group, being electron-withdrawing, influences the electronic distribution within the molecule and affects the reactivity of the amine group, potentially making it less nucleophilic compared to unsubstituted aniline. The phenoxy linkage provides a flexible connection between the aromatic rings, allowing for specific orientations that can be crucial for molecular recognition in biological systems. The compound is expected to be relatively stable under normal storage conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light.

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 3-(3-(trifluoromethoxy)phenoxy)aniline would typically follow similar preparative routes as those employed for structurally related diphenyl ether derivatives. A common synthetic approach would involve a nucleophilic aromatic substitution reaction between 3-(trifluoromethoxy)phenol and an appropriately substituted halobenzene derivative, followed by reduction if necessary. Alternatively, the compound could be prepared through a Ullmann ether synthesis, involving the coupling of 3-(trifluoromethoxy)phenol with 3-haloaniline in the presence of a copper catalyst. Drawing from synthetic methods for similar compounds, the reaction would likely require basic conditions using potassium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions would typically involve heating at temperatures between 80-150°C for several hours to achieve good yields. Additional purification steps including recrystallization or column chromatography would be necessary to obtain the compound with high purity for research purposes.

Laboratory and Industrial Production

Laboratory-scale production of 3-(3-(trifluoromethoxy)phenoxy)aniline would typically employ batch processes under controlled conditions to ensure product quality and safety. The scaling up to industrial production would necessitate optimization of reaction parameters and may incorporate continuous flow methodologies for improved efficiency and sustainability. Based on industrial practices for similar compounds, the production would likely involve carefully controlled temperature and pressure conditions, with appropriate safety measures due to the potential hazards associated with trifluoromethoxy-containing compounds and aniline derivatives . Industrial production might utilize specialized equipment such as jacketed reactors with efficient mixing and temperature control systems. Quality control measures would include analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to ensure product identity and purity. The synthesis would need to comply with relevant chemical safety regulations, particularly given that analogous compounds such as 4-phenoxy-3-(trifluoromethyl)aniline are classified as hazardous by the 2012 OSHA Hazard Communication Standard .

Applications and Research Significance

Medicinal Chemistry Applications

3-(3-(Trifluoromethoxy)phenoxy)aniline holds considerable potential in medicinal chemistry as a valuable building block for drug discovery and development. The compound's structural features make it particularly suitable for incorporation into biologically active molecules targeting various disease pathways. Analogous compounds have been utilized in the development of kinase inhibitors similar to sorafenib, which targets Raf and VEGF receptors in cancer therapy. The presence of the trifluoromethoxy group is significant in medicinal chemistry, as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The aniline moiety provides a reactive site for further functionalization, enabling the synthesis of amides, ureas, and sulfonamides, which are common pharmacophores in many therapeutic agents. Structurally similar compounds have demonstrated antibacterial properties, with research indicating that 3-fluorophenyl-derived anilines and phenoxy derivatives exhibit remarkable antibacterial activity . This suggests that 3-(3-(trifluoromethoxy)phenoxy)aniline may serve as a promising scaffold for developing novel antimicrobial agents.

Industrial and Material Science Uses

Beyond pharmaceutical applications, 3-(3-(trifluoromethoxy)phenoxy)aniline and its derivatives have potential uses in various industrial sectors. The compound could serve as a monomer or intermediate in the synthesis of specialty polymers with unique properties, including enhanced thermal stability, chemical resistance, and electrical insulation characteristics due to the presence of fluorine atoms. In the field of materials science, similar fluorinated compounds have been employed in the development of liquid crystals, photoresists, and functional materials for electronic applications. The compound's electron-rich aniline component coupled with the electron-withdrawing trifluoromethoxy group creates an interesting electronic distribution that could be exploited in the design of organic semiconductors or photoactive materials. Additionally, the compound might find application in agrochemical research for the development of pesticides or plant growth regulators, given that fluorinated aromatic compounds often exhibit enhanced bioactivity and environmental persistence. The potential applications in these diverse fields highlight the versatility of 3-(3-(trifluoromethoxy)phenoxy)aniline as an important chemical building block for advanced materials and technologies.

Comparative Analysis with Structurally Similar Compounds

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) involving 3-(3-(trifluoromethoxy)phenoxy)aniline and related compounds reveals important insights into how structural modifications influence biological activity. Research on similar compounds suggests that the position of substituents on the aromatic rings significantly impacts biological properties. For instance, studies on fluorophenyl-derived anilines have shown that 3-fluorophenyl derivatives generally exhibit greater antibacterial potency compared to 4-fluorophenyl compounds . This suggests that the meta-positioning of the trifluoromethoxy group in our compound of interest might confer advantageous biological activity. Additionally, research indicates that disubstituted aniline derivatives typically demonstrate higher potency than monosubstituted analogs . The phenoxy linkage between the two aromatic rings provides conformational flexibility that can be crucial for optimal interaction with biological targets, potentially enhancing binding affinity to enzymes or receptors. The presence of the trifluoromethoxy group contributes to increased lipophilicity, which can improve membrane permeability while also affecting metabolic stability and protein binding characteristics.

Property Comparisons

To better understand the properties of 3-(3-(trifluoromethoxy)phenoxy)aniline, a comparative analysis with structurally related compounds provides valuable context. Table 1 presents a comparison of key molecular and physicochemical properties across several related compounds.

Table 1: Comparative Properties of 3-(3-(Trifluoromethoxy)phenoxy)aniline and Related Compounds

The comparative analysis reveals that while these compounds share certain structural similarities, subtle differences in substitution patterns can significantly impact their chemical and biological properties. The meta-positioning of the trifluoromethoxy group in 3-(3-(trifluoromethoxy)phenoxy)aniline, compared to the para-positioning in 3-[4-(trifluoromethoxy)phenoxy]aniline, would likely alter the electronic distribution across the molecule, potentially affecting its reactivity and binding characteristics. Similarly, the replacement of the trifluoromethoxy group with a trifluoromethyl group, as in 4-phenoxy-3-(trifluoromethyl)aniline, would impact the molecule's polarity and hydrogen-bonding capabilities, which are critical determinants of protein-ligand interactions in biological systems.

Current Research and Future Perspectives

Recent Research Findings

Current research involving compounds structurally similar to 3-(3-(trifluoromethoxy)phenoxy)aniline has yielded promising results in several areas. Recent investigations into fluorinated aniline derivatives have demonstrated their utility as intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications. Notably, research on 3-phenylpyrazol-1-yl benzoic acid derivatives incorporating phenoxy-substituted anilines has revealed significant antibacterial properties, with phenoxy derivatives showing remarkable activity against various bacterial strains . This suggests that 3-(3-(trifluoromethoxy)phenoxy)aniline might possess similar antimicrobial potential, warranting further investigation. Studies on structure-activity relationships have highlighted the importance of substitution patterns on aniline derivatives, with disubstituted compounds generally exhibiting higher potency than monosubstituted analogs . This knowledge provides valuable guidance for the rational design of new derivatives based on the 3-(3-(trifluoromethoxy)phenoxy)aniline scaffold. Additionally, research on trifluoromethoxy-containing compounds has expanded our understanding of their pharmacokinetic properties, particularly regarding their enhanced metabolic stability and improved blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume